REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]Br.[S:9]([O-:12])([O-:11])=[O:10].[Na+].[Na+]>O>[CH2:2]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][S:9]([OH:12])(=[O:11])=[O:10] |f:1.2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered whilst hot and the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCS(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: MASS | 39.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |